N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with an acetylphenyl group and a carboxamide group.
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of pharmacological activity . They are heterocyclic analogs of purine bases and have been studied for their potential biological activity .
Mode of Action
Thiazolopyrimidines are known to undergo various reactions depending on the position and nature of substituents in the aldehyde component . The reactions are typically carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .
Biochemical Pathways
Thiazolopyrimidines are known to interact with various biochemical pathways due to their broad spectrum of pharmacological activity .
Result of Action
Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The synthesis of thiazolopyrimidines is known to be carried out under specific conditions (in isopropyl alcohol at 20°c under ultrasonic irradiation ), suggesting that the reaction conditions may influence the compound’s properties.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are not fully explored yet. Thiazolopyrimidines, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some thiazolopyrimidines have shown cytotoxic activities against various cell lines
Molecular Mechanism
Thiazolopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions are mild and environmentally friendly, adhering to the principles of green chemistry.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of environmentally benign reagents are likely to be emphasized to ensure sustainable and efficient production processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the parent compound.
Scientific Research Applications
N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and antifungal activities.
Medicine: It has shown promise in the development of anti-inflammatory and anticancer agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share the core thiazolopyrimidine structure but differ in their substituents, leading to variations in their biological activities.
Pyrimidine Derivatives: These compounds have a pyrimidine ring but lack the thiazole ring, resulting in different pharmacological profiles.
Uniqueness
N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9(19)10-2-4-11(5-3-10)17-13(20)12-8-16-15-18(14(12)21)6-7-22-15/h2-5,8H,6-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCBGFHNNVNYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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